2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, also known as dicamba, is a selective herbicide that is widely used in agriculture. It was first introduced in the 1960s and has since become an important tool for weed control in crops such as soybeans, cotton, and corn. Dicamba works by disrupting the growth of broadleaf plants, while leaving grasses and other crops unaffected. In
Mechanism of Action
Dicamba works by mimicking the action of the plant hormone auxin, which is responsible for regulating plant growth and development. When 2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is applied to a plant, it is absorbed by the leaves and moves through the plant's vascular system, where it accumulates in the meristematic tissue. This disrupts the normal growth patterns of the plant, leading to abnormal growth and eventually death.
Biochemical and Physiological Effects
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in cell wall synthesis, leading to reduced cell elongation and growth. It also disrupts the normal function of the plant's vascular system, leading to reduced water uptake and nutrient transport. In addition, 2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide can cause oxidative stress and damage to plant cells, leading to cell death.
Advantages and Limitations for Lab Experiments
Dicamba is a useful tool for studying plant growth and development, as well as the effects of herbicides on plant physiology. It is relatively inexpensive and easy to obtain, and can be used in a variety of experimental settings. However, it is important to note that 2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is a potent herbicide and should be handled with care. It is also important to use appropriate safety precautions when working with 2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, as it can be harmful if ingested or inhaled.
Future Directions
There are a number of potential future directions for research on 2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. One area of interest is the development of new formulations of 2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide that are more effective and environmentally friendly. Another area of interest is the study of 2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide's impact on non-target organisms, such as insects and wildlife. Finally, there is a need for more research on the long-term effects of 2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide use on soil health and ecosystem function.
Conclusion
In conclusion, 2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is a widely used herbicide that has a number of important applications in agriculture. It works by disrupting the growth of broadleaf plants, while leaving grasses and other crops unaffected. Dicamba has been extensively studied for its herbicidal properties and its impact on the environment, as well as its potential use in cancer treatment. It is a useful tool for studying plant growth and development, but should be handled with care due to its potent herbicidal properties. There are a number of potential future directions for research on 2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, including the development of new formulations and the study of its impact on non-target organisms and ecosystem function.
Synthesis Methods
Dicamba can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenol with ethyl 2-methyl-6-nitrophenylacetate, followed by reduction of the nitro group to an amine and subsequent acetylation. The final product is a white crystalline solid with a melting point of 114-116°C.
Scientific Research Applications
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has also been investigated for its potential use in cancer treatment, due to its ability to inhibit the growth of tumor cells. Dicamba has been shown to have a low toxicity profile and is considered safe for use in agriculture, as long as it is applied according to label instructions.
properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-3-12-6-4-5-11(2)17(12)20-16(21)10-22-13-7-8-14(18)15(19)9-13/h4-9H,3,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCDTMNACKEKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
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